molecular formula C19H15ClF3N3O3S B11061577 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide

Cat. No.: B11061577
M. Wt: 457.9 g/mol
InChI Key: ZTPJAJBINAMOJA-UHFFFAOYSA-N
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Description

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide: is a complex organic compound with a unique structure.

  • Its molecular formula is C18H14ClF3N3O4S .
  • The compound contains a chlorinated phenyl ring, a trifluoromethyl group, and a phthalazinyl sulfanyl moiety.
  • It has potential applications in various fields due to its intriguing properties.
  • Preparation Methods

    • Synthetic Routes : Although specific synthetic routes for this compound are not widely documented, it can be synthesized through multistep reactions involving appropriate starting materials.
    • Reaction Conditions : These would depend on the chosen synthetic pathway.
    • Industrial Production : Unfortunately, industrial-scale production methods are not well-established for this compound.
  • Chemical Reactions Analysis

    • Reactivity : The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like potassium permanganate or chromic acid.
      • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
      • Substitution : Nucleophilic substitution reactions using appropriate nucleophiles.
    • Major Products : These would vary based on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : Investigating its reactivity, stability, and potential as a building block for other compounds.
    • Biology : Studying its interactions with biological macromolecules (e.g., proteins, DNA).
    • Medicine : Exploring its pharmacological properties, potential as a drug candidate, or use in prodrugs.
    • Industry : Assessing its applicability in materials science or as a precursor for specialty chemicals.
  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action is scarce.
    • Further research is needed to understand how this compound interacts with cellular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C19H15ClF3N3O3S

    Molecular Weight

    457.9 g/mol

    IUPAC Name

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(7,8-dimethoxyphthalazin-1-yl)sulfanylacetamide

    InChI

    InChI=1S/C19H15ClF3N3O3S/c1-28-14-6-3-10-8-24-26-18(16(10)17(14)29-2)30-9-15(27)25-13-7-11(19(21,22)23)4-5-12(13)20/h3-8H,9H2,1-2H3,(H,25,27)

    InChI Key

    ZTPJAJBINAMOJA-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C2=C(N=NC=C2C=C1)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC

    Origin of Product

    United States

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